6-methyl-4-((1-(2-methylbenzoyl)piperidin-4-yl)oxy)-2H-pyran-2-one
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Description
6-methyl-4-((1-(2-methylbenzoyl)piperidin-4-yl)oxy)-2H-pyran-2-one is a useful research compound. Its molecular formula is C19H21NO4 and its molecular weight is 327.38. The purity is usually 95%.
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Scientific Research Applications
Novel Fluoro Substituted Benzo[b]pyran with Anti-Lung Cancer Activity
A study by Hammam et al. (2005) explores the synthesis of fluoro-substituted benzo[b]pyran derivatives and their anticancer activity against lung, breast, and CNS cancer cell lines. These compounds, synthesized through various chemical reactions, exhibit significant anticancer activity at low concentrations, highlighting their potential as therapeutic agents in cancer treatment Hammam, O. A. El-Salam, A. Mohamed, N. A. Hafez, 2005.
Michael Addition of Active Methylene Compounds
Bakhouch et al. (2015) describe the synthesis of 2-amino-4-aryl-4H-1-benzothieno[3,2-b]pyran derivatives through Michael addition of active methylene compounds. This reaction, carried out in ethanol with piperidine as a catalyst, underscores the utility of Michael addition in creating compounds with potential biological activities Bakhouch, G. A. Houari, M. Daoudi, A. Kerbal, M. E. Yazidi, 2015.
Synthesis of Pyridopsoralens
Research by Morón, Nguyen, and Bisagni (1983) details the synthesis of pyrido[3,4-c]psoralens and their isomers, achieved via the von Pechmann reaction and subsequent dehydrogenation. These compounds, due to their unique structures, may have applications in studying biological mechanisms or as therapeutic agents Morón, C. Nguyen, E. Bisagni, 1983.
Synthesis and Biological Screening of Fused Pyran Motifs
Kalaria et al. (2014) report the synthesis of fused pyran derivatives with preliminary in vitro antibacterial, antituberculosis, and antimalarial activities. The study showcases a microwave-assisted cyclocondensation reaction, emphasizing the compounds' potential in addressing infectious diseases Kalaria, Shailesh P. Satasia, Dipak K. Raval, 2014.
One-Step Synthesis of Substituted Pyrans
Shestopalov et al. (2002) detail a one-step synthesis method for creating substituted pyrans with potential chemical and pharmaceutical applications. This method employs a three-component condensation, demonstrating an efficient synthesis approach for creating structurally diverse compounds Shestopalov, Yuliya M. Emeliyanova, A. A. Shestopalov, L. A. Rodinovskaya, Zukhra I. Niazimbetova, Dennis H. Evans, 2002.
Properties
IUPAC Name |
6-methyl-4-[1-(2-methylbenzoyl)piperidin-4-yl]oxypyran-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO4/c1-13-5-3-4-6-17(13)19(22)20-9-7-15(8-10-20)24-16-11-14(2)23-18(21)12-16/h3-6,11-12,15H,7-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPWBKAKFNWXIPS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)N2CCC(CC2)OC3=CC(=O)OC(=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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